molecular formula C18H18F2N2O2 B2374254 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone CAS No. 260442-45-3

2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone

Cat. No.: B2374254
CAS No.: 260442-45-3
M. Wt: 332.351
InChI Key: FKFKWZXABYOXTM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Features

The compound 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone is systematically named (2,6-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone (IUPAC). Its molecular formula is $$ \text{C}{18}\text{H}{18}\text{F}{2}\text{N}{2}\text{O}_{2} $$, with a molecular weight of 332.3 g/mol . The structure comprises:

  • A piperazine ring substituted at the 1-position with a benzoyl group containing 2,6-difluoro substituents.
  • A 2-methoxyphenyl group at the 4-position of the piperazine core.

Key structural features include:

  • Planar ketone group facilitating hydrogen bonding.
  • Electron-withdrawing fluorine atoms enhancing metabolic stability.
  • Methoxy group contributing to hydrophobic interactions .

3D Conformation : Computational models show a twisted "bowtie" geometry, with dihedral angles of 67.2° between the difluorophenyl and piperazine planes .

Historical Development and Discovery Timeline

First synthesized in 2005 , this compound emerged during efforts to optimize CNS-targeting agents with improved blood-brain barrier permeability . Key milestones:

Year Development
2005 Initial synthesis via Friedel-Crafts acylation .
2015 Structural optimization for serotonin receptor affinity .
2023 Identification as a lead in kinase inhibitor studies .

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c1-24-16-8-3-2-7-15(16)21-9-11-22(12-10-21)18(23)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFKWZXABYOXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit antidepressant properties. The structural configuration of 2,6-difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone suggests it may interact with serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. Studies have shown that similar compounds can enhance serotonergic neurotransmission, leading to potential therapeutic effects in depression and anxiety disorders .

Antipsychotic Potential

The compound's ability to modulate dopaminergic pathways positions it as a candidate for antipsychotic drug development. Piperazine derivatives have been documented to exhibit antipsychotic effects by antagonizing dopamine D2 receptors. This mechanism is critical in treating schizophrenia and other psychotic disorders .

Anti-inflammatory Properties

Preliminary studies suggest that compounds similar to this compound may possess anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines in macrophages, thus alleviating inflammation-related conditions . This property could make it useful in treating chronic inflammatory diseases.

Case Studies

Study TitleFindingsReference
Antidepressant Effects of Piperazine AnalogsDemonstrated increased serotonin levels in animal models, suggesting potential for mood enhancement.
Dopamine Receptor ModulationShowed that piperazine derivatives can effectively block D2 receptors in vitro, indicating antipsychotic potential.
Inhibition of Inflammatory CytokinesReported significant reduction in cytokine levels in macrophage cultures treated with related compounds.

Mechanism of Action

The mechanism of action of 2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, ultimately leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substituents critically influence physicochemical and pharmacological properties. Key analogs include:

2,6-Difluorophenyl 4-(2-Furylcarbonyl)piperazinyl Ketone (CAS 496054-74-1)
  • Structure : Piperazine substituted with a 2-furylcarbonyl group.
  • Molecular Formula : C16H14F2N2O3
  • Molecular Weight : 320.29 g/mol
  • Key Properties :
    • Topological Polar Surface Area (TPSA): 53.8 Ų
    • Hydrogen Bond Acceptors: 5
    • Complexity: 445 .

Comparison :

  • The furylcarbonyl group introduces a conjugated carbonyl system, increasing TPSA and hydrogen-bonding capacity compared to the methoxyphenyl group in the target compound.
  • Lower molecular weight (320.29 vs.
(2,6-Difluorophenyl)-N-((4-(2-Pyridyl)piperazinyl)thioxomethyl)formamide (CAS 497060-91-0)
  • Structure : Piperazine substituted with a 2-pyridyl group and a thioxomethyl formamide.
  • Molecular Formula : C17H16F2N4OS
  • Molecular Weight : 362.40 g/mol .

Comparison :

  • The thioxomethyl group increases molecular weight (362.40 vs. ~335.3) and may influence metabolic pathways.

Fluorophenyl Group Variations

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone
  • Structure : Features a 2,4-difluorophenyl group and a triazole-thioether scaffold.
  • Synthesis : Derived from α-halogenated ketones and triazoles via sodium ethoxide-mediated coupling .

Comparison :

  • The 2,4-difluorophenyl substitution pattern (vs.
  • The triazole-thioether scaffold introduces sulfur-based reactivity, differing from the ketone-linked piperazine in the target compound.

Pharmacologically Relevant Analogs

MPPF (4-(2-Methoxyphenyl)-1-[2-(N-([18F]-2-Pyridinyl)-p-[18F]Fluorobenzamido]ethylpiperazine)
  • Application : 5-HT1A receptor antagonist used in PET imaging .
  • Key Features: Radiolabeled fluorine enables non-invasive brain imaging. The 2-methoxyphenyl group is critical for receptor affinity.

Comparison :

  • Replacement of the fluorobenzamide group with a 2,6-difluorophenyl ketone may alter pharmacokinetics and selectivity.

Structural and Functional Data Table

Compound Piperazine Substituent Aryl Group Molecular Weight (g/mol) TPSA (Ų) Key Applications
Target Compound 4-(2-Methoxyphenyl) 2,6-Difluorophenyl ~335.3 ~50 Hypothesized CNS targets
CAS 496054-74-1 () 4-(2-Furylcarbonyl) 2,6-Difluorophenyl 320.29 53.8 Undisclosed
CAS 497060-91-0 () 4-(2-Pyridyl) 2,6-Difluorophenyl 362.40 - Undisclosed
MPPF () 4-(2-Methoxyphenyl) Fluorobenzamide - - 5-HT1A PET Imaging

Biological Activity

2,6-Difluorophenyl 4-(2-methoxyphenyl)piperazinyl ketone, with the CAS number 260442-45-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H18F2N2O2
  • Molecular Weight : 332.34 g/mol
  • Structure : The compound features a piperazine ring substituted with a difluorophenyl and methoxyphenyl group, which may influence its biological activity.

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of its interaction with specific molecular targets. Key areas of investigation include:

1. Antidiabetic Potential

Research indicates that compounds similar to 2,6-difluorophenyl derivatives can act as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is crucial in the modulation of incretin hormones that regulate insulin secretion. Inhibition of DPP-4 can lead to increased levels of glucagon-like peptide-1 (GLP-1), enhancing insulin secretion and lowering blood glucose levels .

2. Anticancer Activity

The piperazine moiety in this compound has been linked to anticancer properties. Studies show that piperazine derivatives can inhibit various cancer cell lines by disrupting cellular processes such as proliferation and apoptosis. Specifically, compounds with similar structures have demonstrated efficacy against lung, breast, ovarian, and cervical cancers .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, including DPP-4.
  • Signal Transduction Modulation : It can affect pathways related to cell growth and survival, potentially through interactions with key signaling proteins.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication and transcription processes .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFocusFindings
Chemical PropertiesDetailed characterization including molecular weight and structure.
DPP-4 InhibitionDemonstrated potential as an antidiabetic agent through enzyme inhibition.
Anticancer ActivityShowed effectiveness against multiple cancer types; mechanisms involve apoptosis induction.

Q & A

Q. Key Conditions :

  • Anhydrous solvents (e.g., THF, DCM).
  • Catalysts: Pd(OAc)₂ for coupling reactions.
  • Temperature control (0–60°C) to prevent side reactions.

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

Answer:
Critical techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl and methoxyphenyl groups) and piperazine methylene signals (δ 2.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .
  • ¹⁹F NMR : Confirm 2,6-difluoro substitution (distinct coupling patterns) .

Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₈H₁₇F₂N₂O₂: Calc. 347.12) .

HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. Table 1: Key Spectral Markers

TechniqueKey Signals/MarkersReference
¹H NMRδ 3.8 ppm (OCH₃), δ 2.5–3.5 ppm (piperazine)
¹⁹F NMRCoupling of 2,6-F substituents
HRMSm/z 347.12 ([M+H]⁺)

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound to optimize its pharmacological profile?

Answer:
SAR studies should focus on:

Functional Group Modifications :

  • Replace the 2-methoxyphenyl group with electron-withdrawing/donating substituents to assess receptor binding affinity .
  • Vary fluorine positions on the phenyl ring to evaluate steric/electronic effects .

Computational Modeling :

  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors or kinases .

Biological Assays :

  • Screen against 5-HT₁A/2A receptors (radioligand binding assays) or Aurora kinases (kinase inhibition assays) .

Methodological Note : Cross-validate computational predictions with in vitro assays to resolve discrepancies .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Answer:
Contradictions often arise from bioavailability or metabolite interference. Mitigation strategies include:

Pharmacokinetic Studies :

  • Measure plasma stability (e.g., LC-MS/MS) and metabolic pathways (liver microsome assays) .

Prodrug Design : Modify the ketone group to enhance membrane permeability (e.g., ester prodrugs) .

In Vivo Imaging : Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to track distribution .

Critical Step : Compare in vitro IC₅₀ values with in vivo ED₅₀ using dose-response curves to identify bioavailability bottlenecks .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray structural analysis?

Answer:
Crystallization challenges (e.g., low melting points, polymorphism) require:

Solvent Screening : Use vapor diffusion (e.g., methanol/water) or slow evaporation (dichloromethane/hexane) .

Co-Crystallization : Introduce co-formers (e.g., tartaric acid) to stabilize the lattice .

Low-Temperature XRD : Collect data at 100 K to improve diffraction quality .

Note : If crystals remain elusive, substitute with NMR-based structural elucidation (NOESY for spatial proximity) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles .
  • Stability Monitoring : Conduct monthly HPLC checks for degradation (e.g., hydrolysis of the ketone group) .

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